2-benzylidene-1-benzofuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2E)-2-benzylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI Key |
OMUOMODZGKSORV-GXDHUFHOSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzylidene 1 Benzofuran 3 2h One and Its Derivatives
Condensation-Based Synthetic Approaches
Condensation reactions represent a classical and highly versatile pathway for the synthesis of the aurone (B1235358) scaffold. This approach involves the formation of the exocyclic double bond that is characteristic of the 2-benzylidene moiety.
The most direct and practical method for synthesizing aurones is the Knoevenagel or aldol-type condensation of a benzofuran-3(2H)-one (also known as a coumaranone) with a substituted aryl aldehyde. researchgate.nettandfonline.comiau.ir This reaction can be facilitated by a range of catalysts and conditions, allowing for flexibility and optimization based on the specific substrates used.
Traditional synthesis of aurones frequently employs acid or base catalysis to promote the condensation between benzofuran-3(2H)-ones and aryl aldehydes. tandfonline.com Basic catalysts such as potassium hydroxide (B78521) (KOH) in methanol (B129727) or aqueous sodium hydroxide (NaOH) are commonly used to deprotonate the active methylene (B1212753) group at the C2 position of the benzofuranone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. univ.kiev.uanih.govresearchgate.net Following the initial addition, a dehydration step yields the thermodynamically stable (Z)-aurone.
Acidic conditions, for instance using a mixture of hydrochloric acid (HCl) and acetic acid (CH3COOH), can also effectively catalyze the condensation. univ.kiev.uatandfonline.com In this case, the acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the attack by the enol form of the benzofuranone.
A noteworthy advancement in base-catalyzed methods is the use of activated barium hydroxide under solvent-free grinding conditions. tandfonline.com This eco-friendly approach involves grinding the reactants (a 2-hydroxyphenacylchloride, which generates the benzofuranone in situ, and an aryl aldehyde) with activated barium hydroxide. tandfonline.com This method offers high yields in a short reaction time and avoids the use of toxic organic solvents. tandfonline.com
| Catalyst/Conditions | Description | Advantages | Source |
|---|---|---|---|
| KOH/CH3OH | A standard base-catalyzed method for condensation. | Well-established and widely used. | univ.kiev.uaresearchgate.net |
| NaOH/MeOH | A common base-catalyzed procedure often used in the initial synthesis of the chalcone (B49325) precursors. | Readily available and effective. | nih.gov |
| HCl/CH3COOH | A classical acid-catalyzed condensation method. | Effective for substrates sensitive to basic conditions. | univ.kiev.uatandfonline.com |
| Activated Ba(OH)2 (Grinding) | A solvent-free method where reactants are ground together with the solid base. | Eco-friendly, rapid reaction times, and high yields. | tandfonline.com |
To enhance reaction rates and yields, ultrasound irradiation has been applied as an energy-efficient technique in organic synthesis. univ.kiev.uaresearchgate.netuniv.kiev.ua A notable example is the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxyphenyl)-3-phenylpropenones (2'-hydroxychalcones) using copper acetate (B1210297) in ethanol (B145695) under ultrasonic conditions. univ.kiev.uaresearchgate.net While this is technically a cyclization of a chalcone, it is often discussed in the context of advanced condensation methods and highlights the utility of ultrasound. The process is significantly faster than conventional heating methods. univ.kiev.uauniv.kiev.ua The ultrasonic irradiation promotes the efficient conversion to aurones, which are then easily isolated by acidifying the reaction mixture. univ.kiev.uaresearchgate.net
| Starting Material | Product | Conditions | Time | Yield | Source |
|---|---|---|---|---|---|
| 1-(2'-Hydroxyphenyl)-3-phenylpropenone | 2-Benzylidenebenzofuran-3(2H)-one | Cu(OAc)2, Ethanol, Ultrasound | 5 min | High | univ.kiev.uaresearchgate.net |
| 1-(2'-Hydroxyphenyl)-3-(4-chlorophenyl)propenone | 2-(4-Chlorobenzylidene)benzofuran-3(2H)-one | Cu(OAc)2, Ethanol, Ultrasound | 5 min | High | univ.kiev.ua |
In line with the principles of green chemistry, methods that minimize or eliminate the use of organic solvents have been developed. As mentioned previously, the condensation of 2-hydroxyphenacylchloride and aryl aldehydes can be achieved efficiently by grinding with activated barium hydroxide in the absence of any solvent. tandfonline.com This solid-state reaction is complete within minutes and the product is isolated simply by adding water and acidifying. tandfonline.com
Another environmentally benign approach is conducting the condensation reaction in neat water. researchgate.net It has been demonstrated that heating a mixture of benzofuran-3(2H)-one and an aryl aldehyde in water, without any added catalyst or reagent, can produce the corresponding aurones in good yields. researchgate.net This protocol benefits from the ease of product isolation, as the aurones often precipitate from the aqueous medium and can be collected by simple filtration. researchgate.net
| Benzofuranone Substituent | Benzaldehyde (B42025) Substituent | Conditions | Yield | Source |
|---|---|---|---|---|
| H | H | Water, Reflux | 85% | researchgate.net |
| 6-OH | 3,4-diOH | Water, Reflux | 80% | researchgate.net |
| H | 4-Cl | Water, Reflux | 88% | researchgate.net |
| H | 4-NO2 | Water, Reflux | 90% | researchgate.net |
An alternative major pathway to aurones is the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.govijpab.com This biomimetic approach mimics the natural biosynthesis of aurones in plants, where chalcones serve as key precursors. chemijournal.comijpab.com The reaction involves the formation of the furanone ring from the open-chain chalcone structure. This transformation requires an oxidizing agent to facilitate the intramolecular cyclization. researchgate.net
Several transition metal salts have been found to effectively mediate the oxidative cyclization of 2'-hydroxychalcones to selectively yield aurones. chemijournal.comresearchgate.net Among these, copper(II) bromide (CuBr2) has proven to be a useful reagent for this transformation. chemijournal.comnih.gov The reaction typically involves treating the 2'-hydroxychalcone (B22705) with CuBr2 in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov An alternative procedure involves refluxing the chalcone with CuBr2 in a mixture of dimethylformamide (DMF) and water. chemijournal.com
The mechanism is believed to involve the interaction of the Cu(II) ion with the double bond of the chalcone, which facilitates a 5-exo-trig nucleophilic attack by the ortho-hydroxyl group onto the alpha-carbon of the enone system, leading to the formation of the five-membered benzofuranone ring characteristic of aurones. nih.govresearchgate.net This method provides comparable yields to other metal-mediated cyclizations, such as those using mercury(II) acetate. chemijournal.comnih.gov
Oxidative Cyclization of 2'-Hydroxychalcones
Mercury(II) Acetate-Mediated Oxidations
The use of mercury(II) acetate [Hg(OAc)₂] for the oxidative cyclization of 2'-hydroxychalcones is a well-established and reliable method for the synthesis of aurones. chemijournal.comijpab.com This reaction is typically performed by refluxing a solution of the chalcone with a molar equivalent of mercury(II) acetate in a suitable solvent, with pyridine (B92270) being the most effective. chemijournal.comscispace.comresearchgate.net The use of pyridine as a solvent generally provides the aurone as the sole detectable product in good yields. chemijournal.comresearchgate.net
The reaction mechanism involves the formation of an Ar-O-Hg(OAc) intermediate, which then attacks the α-hydrogen of the chalcone structure, leading to cyclization and the formation of the aurone. scispace.com The process is generally quick, with reflux times often ranging from 10 to 15 minutes. scispace.comresearchgate.net Following the reaction, treatment with dilute hydrochloric acid and crystallization from a solvent like rectified spirit yields the pure aurone. scispace.com Dimethyl sulfoxide (DMSO) can also be used as a solvent, proving equally effective as pyridine. chemijournal.comresearchgate.net However, when the reaction is conducted in acetic acid, a mixture of aurones (as the major product) and flavanones may be formed. chemijournal.comresearchgate.net This method's general applicability has established it as a key synthetic route for aurones. scispace.com
Table 1: Synthesis of Aurones via Mercury(II) Acetate Oxidation
| Reactant (2'-hydroxychalcone) | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2'-hydroxychalcones 1a-i | Pyridine | 10-15 min | Good yields | scispace.com |
| 2'-hydroxychalcones 22 | Pyridine | 10-15 min | 77-85% | researchgate.net |
| 2'-hydroxychalcone 7 | Pyridine | Not specified | 78% | chemijournal.com |
| 2'-hydroxychalcones | DMSO | 60-90 min | 70-80% (with CuBr₂) | researchgate.net |
Thallium(III) Nitrate-Mediated Oxidations
Thallium(III) nitrate (B79036) (TTN) serves as another significant reagent for the oxidative cyclization of 2'-hydroxychalcones. chemijournal.com The outcome of the reaction using TTN is highly dependent on the electronic nature of the substituents on the B-ring of the chalcone. nih.gov This selectivity makes TTN a versatile tool for synthesizing either aurones or their isomeric isoflavones. nih.gov
Specifically, when 2'-hydroxychalcones possess strong electron-donating groups (such as -OH or -OCH₃) on the B-ring, the reaction exclusively yields isoflavones. nih.gov In contrast, chalcones with hydrogen or electron-withdrawing substituents (like -Cl, -CHO, -COOCH₃, and -NO₂) predominantly form aurones. nih.gov For chalcones with weakly electron-donating groups, such as an ethyl group, a mixture of both isoflavones and aurones is produced in an approximate 1:1 ratio. nih.gov The reaction is typically carried out in alcoholic solvents. nih.gov While effective, the high toxicity associated with thallium compounds is a significant drawback of this method. mdpi.com
Table 2: Product Selectivity in Thallium(III) Nitrate-Mediated Oxidations of 2'-hydroxychalcones
| Substituent on Chalcone B-ring | Product(s) | Reference |
|---|---|---|
| Strong electron-donating (e.g., OH, OCH₃) | Isoflavones (exclusive) | nih.gov |
| Weak electron-donating (e.g., CH₂CH₃) | Isoflavone and Aurone (~1:1 ratio) | nih.gov |
| Hydrogen or electron-withdrawing (e.g., Cl, NO₂) | Aurones | nih.gov |
Multicomponent Reactions and Cascade Processes
One notable approach involves the 1,3-dipolar cycloaddition of aurones with various dipoles. For instance, aurones can react with azomethine ylides, facilitated by basic imidazolium (B1220033) salts, to construct spirocycles containing highly substituted pyrrolidines with excellent yields. rsc.org Similarly, a [3+2] cycloaddition reaction between aurones and 2-benzylideneinden-1-ones can be used to synthesize fused tricyclic and spirocyclic scaffolds. rsc.org Cascade reactions have also been developed, such as a three-component reaction involving cyclic ketones, arylamines, and benzoylmethylene malonates, which proceeds through a cooperative enamine-Brønsted acid catalysis to yield complex indole (B1671886) structures. nih.gov These advanced methodologies demonstrate the utility of aurones as building blocks in the synthesis of novel and complex molecular architectures. rsc.org
Green Chemistry Principles in 2-Benzylidene-1-benzofuran-3(2H)-one Synthesis
In line with the growing demand for sustainable chemical processes, the principles of green chemistry have been increasingly applied to the synthesis of aurones. tandfonline.com These efforts aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions, grinding methodologies, and reactions in aqueous media, which often lead to higher yields and minimize the formation of undesirable side products. tandfonline.comresearchgate.net
Grinding Methodology
A highly effective and eco-friendly approach for aurone synthesis involves a one-pot grinding procedure. tandfonline.com This solid-phase method accomplishes the synthesis by grinding substituted 2-hydroxyphenacyl chloride with various aryl aldehydes using activated solid barium hydroxide as both a base and a support. tandfonline.com This technique is notable for being performed at room temperature under solvent-free conditions, which aligns perfectly with green chemistry principles. tandfonline.com The use of barium hydroxide as a solid base catalyst is advantageous due to its crystalline texture. tandfonline.com This method avoids the limitations of older techniques, such as the formation of side products, and provides a facile route to aurones, including those with hydroxyl groups and their methyl ethers. tandfonline.comijpab.com
Solvent-Free Conditions and Aqueous Media
Solvent-free synthesis represents a significant advancement in green chemistry, and several such methods have been developed for aurone production. The grinding methodology described above is a prime example of a solvent-free reaction. tandfonline.com Another approach utilizes microwave irradiation to drive the condensation of benzofuran-3(2H)-ones with α,β-dicarbonyl compounds. mdpi.com This solventless reaction is catalyzed by clay (such as K10 or KSF) and stereoselectively produces novel acylaurones in good yields. mdpi.com
While less common for aurone synthesis, which often involves water-sensitive intermediates or catalysts, the broader field of heterocyclic synthesis has seen progress in using aqueous media. The development of greener routes is a continuous effort, aiming to replace volatile and toxic organic solvents with water where possible. tandfonline.com
Minimization of Side Product Formation
The one-pot grinding synthesis using activated barium hydroxide provides a clean reaction, directly yielding aurones with minimal byproducts. tandfonline.com Another innovative strategy involves a scavenging approach to purify aurones synthesized via Knoevenagel condensation. In this method, an excess of the aldehyde reactant is used to ensure the complete conversion of the benzofuranone starting material. Subsequently, a simple and inexpensive scavenger, isoniazid, is added to selectively react with the unreacted aldehyde. The resulting hydrazone is easily removed by extraction with dilute acid, yielding the pure aurone without the need for column chromatography. mdpi.com This approach is operationally simple and enables the rapid synthesis of aurone libraries with high purity. mdpi.com
Transition Metal-Catalyzed Synthetic Routes
The construction of the aurone scaffold has been significantly advanced through the use of transition metal catalysts, which offer high efficiency, selectivity, and functional group tolerance under milder conditions than traditional methods.
Copper-Catalyzed Approaches
Copper catalysis provides several effective pathways to aurone derivatives. One prominent method involves a one-pot oxidation-cyclization tandem reaction of 2-(1-hydroxyprop-2-ynyl)phenols. researchgate.net This reaction utilizes copper nanoparticles (Cu NPs) with bipyridine as a ligand and oxygen as a mild, green oxidant to produce aurones in high yields. researchgate.net
Another significant copper-catalyzed approach is the cascade reaction of 3-bromoflavones with aniline (B41778) derivatives or N-phenylurea. nih.govnih.gov In the presence of a copper(I) iodide (CuI) catalyst and a base like potassium tert-butoxide (KOt-Bu), the reaction proceeds through an aza-Michael addition, followed by ring opening and subsequent cyclization to yield stereospecific trans-aminated aurones. nih.govnih.gov Additionally, the classic method of synthesizing aurones via the oxidative cyclization of 2'-hydroxychalcones can be achieved using a catalytic amount of copper(II) bromide (CuBr) in dimethyl sulfoxide (DMSO). tandfonline.com
Table 1: Overview of Copper-Catalyzed Synthetic Methods for Aurones
| Starting Material | Catalyst System | Key Features | Reference |
| 2-(1-Hydroxyprop-2-ynyl)phenols | Cu NPs / bipyridine | One-pot oxidation-cyclization; uses O₂ as a green oxidant. | researchgate.net |
| 3-Bromoflavones | CuI / KOt-Bu | Cascade reaction to form 2-aminated aurones. | nih.govnih.gov |
| 2'-Hydroxychalcones | CuBr / DMSO | Catalytic oxidative cyclization. | tandfonline.com |
Gold-Catalyzed Cyclization Reactions
Gold catalysts, particularly gold(I) complexes, are highly effective for the cyclization of alkyne-containing precursors to form the aurone core. orgsyn.orgnih.gov A versatile three-step synthesis has been developed that begins with the alkynylation of substituted salicylaldehydes to form 2-(1-hydroxyprop-2-ynyl)phenols. orgsyn.org
The key step is the highly regio- and stereoselective gold(I)-catalyzed cyclization of these propargyl alcohols, which produces a single Z-isomer of the corresponding aurone after a subsequent oxidation step. orgsyn.org This methodology is noted for its efficiency and the ability to generate a wide diversity of aurone derivatives. orgsyn.org Furthermore, the gold(I)-catalyzed cycloisomerization of ortho-alkynyl phenols represents another direct route to the benzofuran-3(2H)-one skeleton, the central ring system of aurones. sciforum.net
Table 2: Gold-Catalyzed Synthesis of Aurones
| Precursor | Catalyst | Reaction Type | Product | Reference |
| 2-(1-Hydroxyprop-2-ynyl)phenols | Au(I) complex | Cyclization / Oxidation | (Z)-Aurones | orgsyn.org |
| o-Alkynyl phenols | Au(I) complex | Cycloisomerization | Benzofuran-3(2H)-ones | sciforum.net |
Palladium-Catalyzed Methods
Palladium-catalyzed reactions are among the most powerful and widely used for aurone synthesis. nih.gov A general and practical strategy is the palladium-catalyzed carbonylative annulation of 2-iodophenols with terminal alkynes. nih.gov Using carbon monoxide (CO), often generated in situ from sources like formic acid, this reaction constructs the aurone skeleton in good to excellent yields. nih.govnih.gov
These annulation reactions are valued for their high functional group tolerance and operational simplicity. nih.gov Another innovative approach involves a palladium-catalyzed C-H activation/oxidation tandem reaction between 2-hydroxystyrenes and iodobenzenes, which provides an alternative route to the benzofuran (B130515) core structure. nih.gov
Synthesis of Structural Analogues and Hybrid Compounds
The modification of the aurone scaffold by incorporating other heterocyclic systems or by dimerization has led to novel compounds with unique properties.
Incorporation of Heterocyclic Moieties (e.g., Pyrrole, Imidazole, Triazole, Pyridine, Furan (B31954), Thiophene)
The fusion of aurones with other heterocycles is a key strategy in medicinal chemistry to create hybrid molecules.
Pyrrole: The synthesis of aurone-pyrrole hybrids can be achieved through the standard Claisen-Schmidt condensation. This involves reacting a benzofuran-3(2H)-one with a suitable pyrrole-2-carbaldehyde. The required aldehyde precursor can be synthesized via methods such as the Vilsmeier-Haack reaction using pyrrole, dimethylformamide, and phosphorus oxychloride. ijpab.com The subsequent base-catalyzed condensation yields the desired 2-(pyrrol-2-ylmethylene)benzofuran-3(2H)-one.
Imidazole: Imidazole-containing analogues have been synthesized, most notably the imidazo[1,2-a]pyridin-3-one scaffold, which serves as a diaza bioisostere of the natural aurone core. dtu.dk One synthetic route involves a multi-step procedure starting with the intramolecular cyclization of an N-2-pyridinyl-glycine derivative, followed by an aldol (B89426) condensation with various aromatic aldehydes to yield the final diazaaurone structure. dtu.dk
Triazole: Aurone-triazole hybrids are commonly synthesized using "click chemistry." A typical procedure involves the reaction of an aurone containing a terminal alkyne with an in-situ generated azide, often catalyzed by copper, to form a stable 1,2,3-triazole ring linked to the aurone backbone. ijpab.com
Pyridine: The synthesis of benzofuro[3,2-b]pyridine derivatives has been accomplished through an efficient annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine. This method allows for the facile construction of the fused pyridine ring system.
Furan: Furan-containing aurones, such as 4,6-dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, have been synthesized. The synthesis follows a classical route where furan-2-carbaldehyde is first condensed with a substituted 2'-hydroxyacetophenone (B8834) to form a 2'-hydroxychalcone intermediate. This intermediate then undergoes oxidative cyclization using mercuric acetate in pyridine to furnish the final furan-aurone hybrid.
Thiophene (B33073): Thiophene moieties can be incorporated by condensing a thiophene-carbaldehyde with a benzofuran-3(2H)-one. For instance, (Z)-2-((1-(2,3-dimethylphenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one was synthesized from its corresponding chalcone precursor, which was formed from a pyrazole-4-carbaldehyde bearing a thiophene ring.
Table 3: Synthesis of Aurone-Heterocycle Hybrids
| Heterocycle | Synthetic Strategy | Precursors | Reference |
| Pyrrole | Claisen-Schmidt Condensation | Benzofuran-3(2H)-one, Pyrrole-2-carbaldehyde | ijpab.com |
| Imidazole | Multi-step cyclization/condensation | N-2-pyridinyl-glycine derivatives, Aromatic aldehydes | dtu.dk |
| Triazole | Click Chemistry (Cu-catalyzed) | Alkyne-functionalized aurone, Azide | |
| Pyridine | Annulation Reaction | Aurone-derived imine, Activated terminal alkyne | |
| Furan | Condensation & Oxidative Cyclization | 2'-Hydroxyacetophenone, Furan-2-carbaldehyde | |
| Thiophene | Condensation & Oxidative Cyclization | 2'-Hydroxyacetophenone, Thiophene-bearing aldehyde |
Synthesis of Dimerized Aurone Structures
The synthesis of dimerized aurones, or bis-aurones, has been achieved through enzymatic oxidation. researchgate.net For example, the laccase-catalyzed oxidation of the aurone sulfuretin (B1682711) results in the formation of a dimeric structure. The proposed mechanism involves the coupling of two sulfuretin molecules, where the 2,10-double bond of one molecule reacts with the 3',4'-catechol group of the second molecule to create the bis-aurone. researchgate.net
Chemical Reactivity and Advanced Transformations
Fundamental Reaction Pathways and Mechanisms
The reactivity of the aurone (B1235358) core is dominated by the presence of an α,β-unsaturated ketone system within the benzofuranone structure. This arrangement dictates its susceptibility to various transformations, including oxidation, reduction, and nucleophilic attack.
The exocyclic double bond in 2-benzylidene-1-benzofuran-3(2H)-one is a primary site for oxidation. Similar to other benzofuran (B130515) derivatives, this C=C bond can undergo epoxidation. The oxidation of substituted benzofurans can lead to the formation of reactive epoxides. These intermediates may be unstable and can undergo further reactions, such as rearrangement to afford benzofuranones or ring-opening to yield keto esters. quora.com The specific outcome of the oxidation is dependent on the substituents present on the aurone scaffold, the oxidant used, and the reaction conditions.
The reduction of the benzylidene moiety in aurones can proceed via several pathways, targeting either the exocyclic double bond, the carbonyl group, or both.
Reduction of the Carbonyl Group : Selective reduction of the ketone can be achieved using hydride reagents. Sodium borohydride (NaBH₄), for instance, is a mild reducing agent that typically reduces aldehydes and ketones to the corresponding alcohols without affecting conjugated carbon-carbon double bonds. quora.comprutor.ai This reaction would yield a 2-benzylidene-1-benzofuran-3(2H)-ol.
Reduction of the Exocyclic Double Bond : Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. Using catalysts such as Palladium on carbon (Pd/C) or Ruthenium nanoparticles with hydrogen gas (H₂) can lead to the saturation of the benzylidene double bond, yielding 2-benzyl-1-benzofuran-3(2H)-one. rwth-aachen.deresearchgate.netresearchgate.net Depending on the catalyst and reaction conditions, the furan (B31954) ring itself or the carbonyl group may also be reduced. rwth-aachen.denih.gov The complete hydrogenation of the benzofuran system can produce architecturally complex octahydrobenzofurans. nih.gov
While classic nucleophilic substitution reactions are not characteristic of the core aurone structure, the α,β-unsaturated ketone system makes the compound an excellent substrate for nucleophilic conjugate addition, often referred to as a Michael addition. acs.org In this reaction, the β-carbon of the benzylidene group acts as an electrophilic site. It readily reacts with a wide range of nucleophiles, including enolates, amines, and thiols, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at this position. This pathway is a cornerstone of aurone functionalization, enabling the synthesis of diverse derivatives. acs.orgnih.gov
Cycloaddition Reactions
The electron-deficient exocyclic double bond of this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This class of reactions provides a powerful route for the stereoselective synthesis of complex spiroheterocyclic systems, where a five-membered ring is fused at the C-2 position of the benzofuranone core.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (the aurone) to form a five-membered heterocyclic ring. wikipedia.orgslideshare.net This method is highly valued for its ability to construct multiple stereocenters in a single, often highly controlled, step.
Nitrilimines : The reaction of aurone analogues (thioaurones) with nitrilimines, generated in situ, proceeds via a regiospecific 1,3-dipolar cycloaddition to afford novel spiropyrazoline derivatives. quora.com
Azomethine Ylides : Azomethine ylides are widely used dipoles that react efficiently with aurones. These reactions, often catalyzed by chiral metal complexes (e.g., dinuclear zinc), produce highly functionalized spiro[benzofuran-pyrrolidine] derivatives. nih.govresearchgate.net This transformation can proceed through a domino Michael/Mannich reaction sequence to yield products with excellent diastereoselectivities and enantioselectivities under mild conditions. nih.gov
Pyrazolidinone-based Dipoles : Pyrazolidinium ylides, which function as azomethine imine 1,3-dipoles, are known to react with electron-deficient dipolarophiles. acs.orgnih.gov While specific examples with aurones are less common in the literature, their established reactivity with acetylenes and other activated systems suggests a similar pathway is feasible. acs.org The reaction would be expected to produce novel N,N-bicyclic pyrazolidinone derivatives spiro-fused to the benzofuranone core.
The stereochemical outcome of 1,3-dipolar cycloadditions with aurones is a critical aspect, with both regioselectivity and diastereoselectivity being controllable.
Regioselectivity : The regioselectivity of the cycloaddition is determined by the electronic properties of both the dipole and the aurone dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. wikipedia.org For many dipoles, such as azomethine ylides, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled, leading to a specific orientation of the dipole as it adds across the aurone's double bond. acs.org
Diastereoselectivity : The diastereoselectivity is influenced by steric hindrance, the specific catalyst used, and reaction conditions such as temperature. For example, in the zinc-catalyzed cycloaddition of azomethine ylides, the formation of a chiral catalyst-substrate complex directs the approach of the reacting partners, leading to high levels of stereocontrol. nih.gov Similarly, silver-catalyzed reactions of aurones with isocyanoacetates show that lowering the reaction temperature can improve both diastereoselectivity and enantioselectivity. nih.gov The choice of catalyst and reaction conditions allows for the selective synthesis of specific stereoisomers.
The following table summarizes findings from representative studies on the 1,3-dipolar cycloaddition reactions of aurones.
| Dipole Precursor(s) | Aurone Derivative | Catalyst/Conditions | Product Type | Yield | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|---|---|
| Isatin + N-2,2,2-trifluoroethylisatin ketimines | (Z)-2-benzylidene-1-benzofuran-3(2H)-one | Chiral Dinuclear Zinc | Spiro[benzofuran-pyrrolidine] | Excellent | Excellent | nih.gov |
| Isocyanoacetates | Various substituted aurones | Ag₂O / Chiral Phosphine Ligand, 0 °C | Spiropyrroline | Up to 99% | Up to >20:1 | nih.gov |
| Hydrazonoyl chlorides (for Nitrilimines) | (Z)-2-benzylidene-1-benzothiophen-3(2H)-one (Thioaurone) | Et₃N, Chloroform, rt | Spiro-2-pyrazoline | Good | Regiospecific | quora.com |
Annulation Reactions and Fused/Spiro Ring System Formation
The electrophilic nature of aurones makes them excellent candidates for various cycloaddition and annulation reactions, enabling the construction of intricate fused and spirocyclic frameworks. nih.govrsc.org These reactions are often facilitated by organo- and transition metal catalysts. rsc.org
Aurones readily participate in [3+2] cycloaddition reactions. For example, N-heterocyclic carbene (NHC) catalyzed formal [3+2] annulation of α,β-unsaturated aldehydes with aurones leads to the formation of spiro-heterocycles containing a quaternary stereogenic center with high optical purity. nih.gov Another example involves the reaction of aurones with 2-benzylideneinden-1-one, which proceeds via a [3+2] cycloaddition to yield fused tricyclic and spirocyclic scaffolds nih.govrsc.org.
Furthermore, aurone-derived azadienes have been utilized in formal [4+3] cycloaddition reactions with α-bromohydroxamates, mediated by cesium carbonate, to produce benzofuran-fused 1,4-diazepinones. This represents a novel approach to constructing seven-membered dinitrogen-fused heterocycles from aurone precursors rsc.org.
The versatility of aurones in these annulation processes is summarized in the table below:
| Reaction Type | Reactants | Catalyst/Mediator | Product | Ref. |
| [3+2] Annulation | Aurone, α,β-Unsaturated Aldehyde | N-Heterocyclic Carbene (NHC) | Spiro-heterocycle | nih.gov |
| [3+2] Cycloaddition | Aurone, 2-Benzylideneinden-1-one | Base | Fused tricyclic and spirocyclic scaffolds | nih.govrsc.org |
| [4+3] Cycloaddition | Aurone-derived azadiene, α-Bromohydroxamate | Cs₂CO₃ | Benzofuran-fused 1,4-diazepinone | rsc.org |
Tandem reactions that combine a Michael addition with an intramolecular cyclization are powerful strategies for the efficient construction of complex cyclic systems. organicreactions.orgresearchgate.net Aurones are excellent substrates for such cascade reactions. For instance, the reaction of 4-hydroxycoumarins with aurones, catalyzed by iodine, proceeds through a cascade of Michael addition, iodination, and intramolecular nucleophilic substitution to afford spirocyclic benzofuran–furocoumarins in good yields and with excellent stereoselectivity. nih.gov
Another example is the reaction of 3-isothiocyanato oxindoles with aurones, catalyzed by a quinine-derived bifunctional tertiary amino-squaramide catalyst. This cascade reaction, involving a Michael addition and subsequent cyclization, leads to the synthesis of 3,2′-pyrrolidinyl bispirooxindole derivatives with high enantioselectivity rsc.org.
These tandem reactions demonstrate the utility of aurones in rapidly building molecular complexity from simple starting materials.
Ring Opening and 1,4-Addition Reactions
The exocyclic double bond in this compound is susceptible to nucleophilic attack, leading to 1,4-addition (Michael addition) products. This reactivity is a cornerstone of aurone chemistry, enabling the introduction of a wide range of substituents at the C-2 position.
In some cases, the initial Michael adduct can undergo subsequent transformations, including ring opening of the benzofuranone core. For example, a domino reaction involving aurones and amidines, promoted by iodine, proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution-driven cyclization, and spiro ring opening to yield 1,2,4-trisubstituted 5-(O-hydroxybenzoyl)imidazoles. rsc.org Similarly, a reaction involving a phosphine catalyst can lead to a ring-opening event after the initial Michael addition, ultimately forming a phenoxide intermediate rsc.org.
Derivatization and Functionalization Strategies
The aurone scaffold can be readily derivatized and functionalized to generate a diverse library of compounds with potentially interesting biological activities. nih.gov These modifications can be targeted at various positions of the aurone core and the benzylidene moiety.
Introduction of Diverse Substituents on the A and B Rings
The functionalization of the this compound scaffold, commonly known as an aurone, on its A and B rings is crucial for modulating its chemical and biological properties. The A ring corresponds to the benzofuran portion, while the B ring is the benzylidene moiety. The introduction of a wide array of substituents is typically achieved not by direct modification of the final aurone structure, but rather by employing appropriately substituted precursors during its synthesis. The most prevalent synthetic strategy is the Aldol-type condensation between a benzofuran-3(2H)-one (the A ring precursor) and a benzaldehyde (B42025) derivative (the B ring precursor).
Substitution on the A Ring (Benzofuran Moiety)
The incorporation of substituents onto the A ring is generally accomplished by starting with a substituted benzofuran-3(2H)-one. These precursors can be synthesized from corresponding substituted 2'-hydroxyacetophenones or other related starting materials. This approach allows for precise control over the position and nature of the substituents on the benzofuran core. Common substituents introduced onto the A ring include electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as well as electron-withdrawing halogen atoms (-Br, -Cl). nih.govnih.govnih.gov
For example, the synthesis of 4,6-dimethoxybenzofuran-3(2H)-one can be achieved from 4,6-dihydroxybenzofuran-3(2H)-one, which itself is prepared from 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. iau.ir This substituted benzofuranone then serves as a key intermediate to build aurones with a functionalized A ring. Similarly, precursors like 7-methoxybenzofuran-3(2H)-one and 6-hydroxybenzofuran-3(2H)-one have been used to synthesize aurones with specific A-ring substitution patterns. researchgate.net
Substitution on the B Ring (Benzylidene Moiety)
The introduction of diverse functional groups on the B ring is readily achieved by selecting a suitably substituted benzaldehyde for the condensation reaction. researchgate.net This method provides a straightforward and versatile way to explore the structure-activity relationships related to the B ring. A wide variety of commercially available or synthetically accessible benzaldehydes can be used, leading to aurones with diverse electronic and steric properties.
Researchers have successfully incorporated single or multiple substituents, including halogens, methoxy groups, and alkyl groups, onto the B ring. For instance, the reaction of 4,6-dimethoxybenzofuran-3(2H)-one with 3-bromo-5-methoxy-4-methylbenzaldehyde or 3-chloro-5-methoxy-4-methylbenzaldehyde yields the corresponding aurones with a highly substituted B ring. iau.ir This highlights the robustness of the Aldol (B89426) condensation for creating complex aurone derivatives.
Combined A and B Ring Substitutions
The true diversity of the aurone library is realized when substituted benzofuran-3(2H)-ones are combined with various substituted benzaldehydes. This combinatorial approach allows for the synthesis of molecules with specific substitution patterns on both aromatic rings. This strategy is fundamental in medicinal chemistry for fine-tuning the biological activity of the aurone scaffold. nih.govnih.gov
Detailed research has demonstrated the synthesis of aurones with complex substitution on both rings. For instance, the condensation of 6-hydroxybenzofuran-3(2H)-one with 5-bromo-2-(3-methylbut-2-enyloxy)benzaldehyde results in an aurone with both hydroxyl and bromo/prenyloxy substituents on the A and B rings, respectively. researchgate.net Another example is the synthesis of 4,6-dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one, which features halogenation on the A ring and a trifluoromethyl group on the B ring. nih.gov
The following tables summarize selected examples of this compound derivatives with diverse substituents on the A and B rings, showcasing the versatility of the synthetic methodologies.
Table 1: Examples of Substituted this compound Derivatives
| Compound Name | A-Ring Substituents | B-Ring Substituents | Reference |
|---|---|---|---|
| (Z)-2-(3-chloro-5-methoxy-4-methylbenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | 4-OCH₃, 6-OCH₃ | 3-Cl, 4-CH₃, 5-OCH₃ | iau.ir |
| (Z)-2-(3-bromo-5-methoxy-4-methylbenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | 4-OCH₃, 6-OCH₃ | 3-Br, 4-CH₃, 5-OCH₃ | iau.ir |
| 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one | 6-OH | 5-Br, 2-O-prenyl | researchgate.net |
| 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | 7-OCH₃ | 2-O-allyl | researchgate.net |
| 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one | 4-Br, 6-Br | 4-CF₃ | nih.gov |
Structure Activity Relationship Sar Investigations
Influence of Structural Modifications on Biological Activity Profiles
The biological activity of the aurone (B1235358) scaffold is highly sensitive to structural modifications on both the benzofuranone core (Ring A) and the pendant benzylidene phenyl ring (Ring B).
Impact of Hydroxyl Group Position and Number
The presence, number, and position of hydroxyl (-OH) groups on the aurone framework are determinant factors for its biological profile, particularly in antioxidant, antiviral, and anti-inflammatory activities.
Antioxidant Activity : As poly-hydroxylated compounds, aurones are effective at quenching reactive oxygen species (ROS). nih.gov Their primary antioxidant mechanism involves transferring a hydrogen atom from a hydroxyl group to ROS. nih.gov
Antiviral and Neuraminidase Inhibition : For inhibitory activity against enzymes like the neuraminidase of influenza viruses and the RNA polymerase (RdRp) of the Hepatitis C virus (HCV), specific hydroxylation patterns are essential. nih.gov Structure-activity relationship analyses have shown that hydroxyl groups at the C4 or C6 positions of the benzofuranone nucleus are key structural elements for activity. nih.gov Specifically for HCV RdRp inhibition, the presence of hydroxyl groups at both the C4 and C6 positions was found to be crucial for potent inhibition. nih.govmdpi.com In contrast, replacing these vital hydroxyl groups with methoxy (B1213986) (-OCH3) groups resulted in a loss of activity. nih.govmdpi.com
Anti-inflammatory Activity : The hydroxylation pattern also modulates anti-inflammatory effects. For instance, the natural aurone sulfuretin's ability to inhibit prostaglandin (B15479496) E2 (PGE2) production is enhanced by a hydroxyl group at the C6 position. nih.gov
Tyrosinase Inhibition : In the context of tyrosinase inhibition, 4,6-dihydroxyaurone derivatives have shown significant potential. nih.gov Computational and in vitro studies revealed that these compounds bind effectively to the enzyme's active site. nih.gov
Table 1: Influence of Hydroxyl Group on Biological Activity
| Hydroxyl Group Position(s) | Biological Activity Profile | Key Findings | Reference |
|---|---|---|---|
| Poly-hydroxylated | Antioxidant | Enables quenching of reactive oxygen species (ROS) through H-atom transfer. | nih.gov |
| 4 and/or 6-position | Neuraminidase Inhibition | Hydroxyl groups at these positions are essential for activity. | nih.gov |
| 4- and 6-positions | HCV RdRp Inhibition | Presence of hydroxyl groups at both positions is crucial for potent activity. Replacement with methoxy groups leads to loss of activity. | nih.govmdpi.com |
| 6-position | Anti-inflammatory (PGE2 Inhibition) | A hydroxyl group at this position boosts the inhibition of PGE2 production. | nih.gov |
| 4,6-dihydroxy | Tyrosinase Inhibition | Derivatives show potent inhibitory activity, binding to the enzyme's active site. | nih.gov |
Effects of Substituents on the Benzylidene Phenyl Ring
Substituents on the benzylidene phenyl ring (Ring B) significantly modulate the electronic properties and steric profile of the entire molecule, thereby influencing its biological activity.
General Trends : The introduction of both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be beneficial for activity, depending on the specific biological target. researchgate.net For antimicrobial activity against Gram-positive bacteria, the introduction of hydroxyl groups or EWGs is advantageous. researchgate.netnih.gov
Anticancer Activity : For certain anticancer applications, the nature of the substituent is critical. In one study, para-substituted (Z)-aurones generally gave higher yields in synthesis compared to ortho- and meta-substituted ones, which was attributed to steric effects. rsc.org While EDGs gave slightly better results, strong EWGs like a nitro group led to low yields. rsc.org
Antiviral Activity : In the development of anti-HCV agents, modifications to the benzylidene ring were explored. The insertion of an indole (B1671886) nucleus in this position significantly improved the antiviral activity compared to the natural aurone aureusidin. nih.govmdpi.com
Tyrosinase Inhibition : For 4,6-dihydroxyaurone derivatives, substituents on Ring B played a key role in determining inhibitory potency against mushroom tyrosinase. nih.gov A derivative featuring a 3,4-dichlorophenyl group on Ring B (an EWG) showed the most potent activity. nih.gov
Alkaline Phosphatase Inhibition : In a study of aurones as alkaline phosphatase inhibitors, a p-methoxy substituent (an EDG) on Ring B resulted in remarkable inhibitory potential. nih.gov
Table 2: Effect of Benzylidene Phenyl Ring Substituents
| Substituent Type/Position | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., halogens) or Hydroxyl groups | Antimicrobial (Gram-positive bacteria) | Beneficial to activity. | researchgate.netnih.gov |
| Indole nucleus | Antiviral (HCV RdRp) | Significantly ameliorated antiviral activity. | nih.govmdpi.com |
| 3,4-dichlorophenyl group | Tyrosinase Inhibition | Exhibited the most potent inhibitory activity in a series of 4,6-dihydroxyaurones. | nih.gov |
| para-methoxy group | Alkaline Phosphatase Inhibition | Produced remarkable inhibition potential. | nih.gov |
| Electron-donating groups | Synthesis Yield | Slightly better yields compared to electron-withdrawing groups in certain reactions. | rsc.org |
Stereochemical Configuration (Z-isomerism) and its Influence
Aurones exist as two geometric isomers, (Z) and (E), due to the exocyclic double bond. nih.gov The stereochemical configuration is a crucial factor for biological activity.
Thermodynamic Stability : Experimental and synthetic observations indicate that the (Z)-isomer is generally the more thermodynamically stable and preferred form. nih.govnih.gov Many synthetic routes are designed to yield the (Z)-isomer selectively. researchgate.net
Anticancer Activity : The (Z)-geometry is a key pharmacophoric feature for the anticancer activity of many aurones. nih.gov This configuration allows the aurone structure to overlap with that of combretastatin (B1194345) A-4, a well-known tubulin polymerization inhibitor. nih.gov This structural mimicry is believed to be the basis for how several aurones interact at the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest and anticancer effects. nih.gov
General Bioactivity : The double bond itself, typically in the (Z) configuration, is considered a key structural element for the activity of natural aurones against targets like neuraminidase. nih.gov
Correlation between Three-Dimensional Shape and Interaction Modes
QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to understand the determinants of activity. For inducing NQO1 activity, QSAR identified that molecular size parameters, particularly those related to non-polar surface areas, were important. nih.gov These parameters are largely determined by the substituents on both rings A and B. nih.gov The analysis also highlighted a stereoelectronic role for the exocyclic double bond. nih.gov
Molecular Docking : Docking simulations are frequently used to predict binding modes. nih.gov For tau aggregation inhibitors, the 3D shape of the molecules was found to be directly involved in their interaction mode with the tau protein, defining whether they act as inhibitors of fiber elongation or simply as fiber-binding molecules. nih.gov Similarly, docking studies of aurone derivatives as alkaline phosphatase inhibitors helped to visualize and confirm the binding interactions within the enzyme's active site. nih.gov
Comparative Structure-Activity Studies with Analogous Scaffolds
Comparing aurones with structurally related scaffolds provides valuable SAR insights and opportunities for scaffold hopping in drug design.
Benzofuran-3(2H)-one versus 2-Benzylidene-2,3-dihydro-1H-inden-1-one Derivatives
A direct comparison has been made between the aurone scaffold (benzofuran-3(2H)-one) and its carba-analog, 2-benzylidene-2,3-dihydro-1H-inden-1-one (also known as indanone). nih.govnih.gov These two scaffolds are isosteric, with the key difference being the replacement of the oxygen atom in the five-membered ring of the aurone with a methylene (B1212753) group in the indanone.
Inflammatory Bowel Disease (IBD) : Derivatives of both scaffolds were designed and synthesized as potential therapeutics for IBD. nih.gov Compounds from both series showed potent inhibitory effects on the adhesion of monocytes to colon epithelial cells, a key event in IBD. nih.gov This suggests that both the benzofuranone and indanone cores can serve as effective platforms for developing anti-inflammatory agents targeting IBD. nih.gov
Inhibition of Tau Amyloid Fibers : In the context of Alzheimer's disease, both aurone and indanone derivatives were studied as inhibitors of tau protein aggregation. nih.gov The SAR studies revealed a critical commonality: the hydroxylation pattern was of paramount importance for activity in both series, with more hydroxylated compounds being more active. nih.gov Furthermore, the study confirmed that the 3D shape of the molecules in both families dictates their specific mode of interaction with the tau protein. nih.gov
Antimicrobial Activity : In another comparative study, aurone and indanone derivatives were synthesized and evaluated for antibacterial activity. researchgate.netnih.gov The SAR indicated that derivatives from both scaffolds could strongly inhibit the growth of Gram-positive bacteria. researchgate.netnih.gov
Table 3: Comparative SAR of Aurone vs. Indanone Scaffolds
| Feature | Benzofuran-3(2H)-one (Aurone) | 2-Benzylidene-2,3-dihydro-1H-inden-1-one (Indanone) | Reference |
|---|---|---|---|
| Core Structure | Oxygen-containing five-membered ring fused to a benzene (B151609) ring. | Carbon-containing five-membered ring fused to a benzene ring. | nih.govnih.gov |
| Tau Aggregation Inhibition | Activity is highly dependent on the hydroxylation pattern. | Activity is also highly dependent on the hydroxylation pattern. The more hydroxylated, the more active. | nih.gov |
| Anti-inflammatory (IBD) | Derivatives show potent inhibitory effects on monocyte adhesion. | Derivatives also show potent inhibitory effects on monocyte adhesion. | nih.gov |
| Antimicrobial Activity | Derivatives strongly inhibit Gram-positive bacteria. | Derivatives also strongly inhibit Gram-positive bacteria. | researchgate.netnih.gov |
| Key SAR Determinant | Hydroxylation pattern and 3D molecular shape. | Hydroxylation pattern and 3D molecular shape. | nih.gov |
Significance of the Benzofuranone Oxygen Moiety
The benzofuranone core, particularly its heterocyclic oxygen atom, is a cornerstone of the aurone structure, and modifications to this moiety have profound effects on biological activity. mdpi.comresearchgate.net The replacement of this oxygen atom with other heteroatoms, a strategy known as scaffold hopping, has been a key approach to understanding its role. mdpi.com
Bioisosteric replacement of the furanone oxygen with a nitrogen atom to create azaaurones has been shown to significantly enhance certain biological activities. For instance, studies on antiplasmodial activity revealed that the O-to-NH substitution resulted in compounds with more potent effects against Plasmodium falciparum. mdpi.com Similarly, this scaffold-hopping from oxygen to nitrogen heterocycles markedly increased the antiproliferative effects against hepatocarcinoma (HepG2) cancer cells. mdpi.com One study compared a dimethoxy azaaurone derivative to its corresponding aurone, finding the azaaurone to be more potent. mdpi.com
Conversely, the exocyclic oxygen atom at position 3 of the furanone ring plays a role in stabilizing the molecule. It can help stabilize phenoxy radicals formed on the molecule, which is relevant for its antioxidant activity. nih.gov The furanone ring structure, in general, is easily oxidized, a property that is believed to be important for its function as a biological signaling molecule and may contribute to both its mutagenic and anti-carcinogenic activities. nih.gov The prooxidant properties of some furanone compounds, which can lead to the generation of reactive oxygen species, have been linked to the hydroxyketone structure of the ring. nih.gov
Methodologies Employed in SAR Elucidation
The elucidation of structure-activity relationships for aurone derivatives involves a combination of synthetic chemistry and advanced analytical techniques. A primary approach is the systematic modification of the aurone scaffold and the subsequent evaluation of the biological activity of the resulting analogues. eurekaselect.com
A range of computational and experimental methods are utilized to rationalize the observed SAR. Theoretical computational studies are frequently performed to clarify the structural requirements for a specific biological activity. mdpi.com These methods include:
Quantitative Structure-Activity Relationship (QSAR) mdpi.com
3D-QSAR mdpi.com
Comparative Molecular Field Analysis (CoMFA) mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) mdpi.com
Molecular Docking mdpi.comnih.gov
Molecular Dynamics (MD) Simulations nih.gov
These computational models help to understand the binding interactions between the aurone derivatives and their biological targets, such as enzymes or cellular receptors. mdpi.comnih.gov For example, molecular docking has been used to investigate the binding interactions of aurone derivatives with enzymes like alkaline phosphatase. nih.gov
Experimentally, enzyme inhibitory kinetics are studied to determine the mechanism of action, such as whether the inhibition is competitive or non-competitive. nih.gov Spectroscopic techniques are fundamental for confirming the chemical structures of the synthesized compounds. nih.gov
Design and Synthesis of Compound Libraries for Activity Screening
The generation of compound libraries with diverse structural variations is a critical step in exploring the SAR of 2-benzylidene-1-benzofuran-3(2H)-one. researchgate.netnih.gov These libraries are created through various synthetic strategies, allowing for the systematic evaluation of how different substituents and structural modifications impact biological efficacy. ijpab.com
One common and established method for synthesizing aurone libraries is the oxidative cyclization of 2'-hydroxychalcones. nih.gov This two-step process typically involves:
Claisen-Schmidt Condensation: Reaction of a substituted 2'-hydroxyacetophenone (B8834) with a substituted aryl aldehyde in the presence of a base (like aqueous sodium hydroxide) to form a 2'-hydroxychalcone (B22705) intermediate. nih.govnih.gov
Oxidative Cyclization: The resulting chalcone (B49325) is then treated with an oxidizing agent, such as mercuric acetate (B1210297) in pyridine (B92270), to induce cyclization and form the final aurone product. nih.govnih.gov
An alternative to the Claisen-Schmidt condensation for forming the aurone core is the Aldol-type condensation. This involves reacting a benzofuran-3(2H)-one derivative with a suitably substituted benzaldehyde (B42025). researchgate.net For instance, the use of ethylenediamine (B42938) diacetate (EDDA) as a catalyst in acetonitrile (B52724) has been reported for this transformation. researchgate.net
Researchers have synthesized extensive libraries of aurones to screen for various biological activities. For example, a library of 38 different 2-benzylidenebenzofuran-3-one derivatives was synthesized to evaluate their anti-cancer properties against 60 human tumor cell lines. nih.gov Another study reported the synthesis of a series of aurones that showed potent, nanomolar-range inhibition of the enzyme CK2. researchgate.net The synthesis of combinatorial libraries, such as glycosylated aurones, has also been undertaken to explore new avenues of biological activity. researchgate.net
The table below summarizes examples of synthesized aurone derivatives and their precursors, illustrating the structural diversity generated for SAR studies.
| Precursor 1 | Precursor 2 | Resulting Compound Class/Example | Synthetic Method | Reference |
| Substituted 2'-hydroxyacetophenone | Substituted aryl aldehyde | 2'-Hydroxychalcones, then Aurones (e.g., Compounds 12-22) | Claisen-Schmidt condensation followed by oxidative cyclization with Hg(OAc)2 | nih.gov |
| Benzofuran-3(2H)-one derivatives | Substituted benzaldehyde derivatives | Aurone derivatives (e.g., Compounds 3a-c) | Aldol-type condensation with EDDA catalyst | researchgate.net |
| Benzofuranon-3-one derivatives | 3-/4-hydroxybenzaldehyde | Aurone derivatives (C1-C10) | Condensation reaction | nih.gov |
| 6-hydroxy aurones | 2,3,4,6-tetra-O-acetyl-α-D glucopyranosyl bromide | Glycosylated aurones | O-glycosylation with a phase transfer catalyst | researchgate.net |
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-benzylidene-1-benzofuran-3(2H)-one and its derivatives, docking studies have been instrumental in elucidating their potential as enzyme inhibitors.
Molecular docking simulations have been employed to understand how aurone (B1235358) derivatives interact with the active sites of various protein targets, revealing key binding modes and predicting their binding affinities.
One significant area of investigation has been the inhibition of alkaline phosphatase (AP). A series of synthetic 2-benzylidenebenzofuran-3(2H)-ones were evaluated as potential inhibitors of human intestinal alkaline phosphatase (h-IAP). Molecular docking studies were performed to understand the binding interactions of these compounds with the AP enzyme. The results indicated that these compounds could serve as templates for designing new, potent AP inhibitors. Molecular dynamics simulations were also used to assess the stability of the protein-ligand complex and confirm the binding affinity.
Another target for which aurones have been investigated is the neuraminidase enzyme of the influenza virus. An improved green synthesis method for producing substituted 2-benzylidene-1-benzofuran-3-ones was complemented by molecular docking studies to evaluate their potential as neuraminidase inhibitors. These computational analyses revealed that specific aurone derivatives bind effectively within the active site of the enzyme. For instance, one derivative demonstrated significant interaction with the active site amino acids Glu-277, Try-406, and Arg-152. This binding was found to be comparable to that of the known antiviral drug Oseltamivir.
The binding affinity, often expressed in terms of a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. These computational predictions correlate well with experimental inhibition data, validating the docking models and providing a rational basis for designing more potent derivatives.
| Protein Target | Key Interacting Residues | Significance of Findings | Reference |
|---|---|---|---|
| Alkaline Phosphatase (AP) | Not specified | Identified aurones as a new class of potent AP inhibitors, with computational results correlating well with experimental data. | |
| Neuraminidase (Influenza Virus) | Glu-277, Try-406, Arg-152 | Revealed that aurone derivatives can bind to the active site with an affinity similar to the drug Oseltamivir, suggesting potential as antiviral agents. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of this compound and related compounds to understand reaction mechanisms, selectivity, and electronic properties.
DFT calculations are crucial for mapping out the energetic landscape of chemical reactions, helping to identify intermediates, transition states, and the rate-determining steps. The synthesis of aurones often involves the cyclization of 2'-hydroxychalcone (B22705) precursors. DFT studies on the analogous acid-catalyzed cyclization of 2-hydroxy chalcone (B49325) to flavanone provide a model for understanding this process.
This research showed that the reaction mechanism proceeds through three main steps:
Protonation: The reaction begins with the protonation of the carbonyl group of the chalcone by an acid catalyst.
Cyclization: This is followed by the ring-closing step, where an intramolecular attack from the hydroxyl group occurs to form the heterocyclic ring.
Tautomerization: The final step involves tautomerization to form the stable flavanone product.
DFT is a powerful tool for explaining and predicting the selectivity of chemical reactions. In the context of aurones, DFT calculations have been used to understand the catalyst-controlled regioselectivity in phosphine-catalyzed [3 + 2] annulation reactions. These reactions, which use aurones as building blocks, can produce different regioisomers (α-selective or γ-selective products).
Computational studies have shown that the choice of catalyst, specifically the conformation of dipeptide phosphine catalysts, is key to controlling the regioselectivity. DFT calculations revealed that the catalyst's conformation influences non-covalent interactions, such as hydrogen bonding, as well as the distortion energy within the transition states. This leads to a significant energy difference between the pathways leading to the different regioisomers, thereby explaining the experimentally observed selectivity.
| Catalyst Configuration | Observed Selectivity | DFT Explanation | Reference |
|---|---|---|---|
| L-D- Dipeptide Phosphine | α-selective | The catalyst's conformation dictates hydrogen bonding and distortion energy in the transition state, creating a delicate energy differentiation that favors one regioisomeric pathway over the other. | |
| L-L- Dipeptide Phosphine | γ-selective |
A more recent theoretical framework for studying chemical reactivity is the Molecular Electron Density Theory (MEDT). MEDT proposes that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. This theory analyzes the changes in electron density along a reaction coordinate to provide a detailed understanding of the molecular mechanism.
While specific MEDT studies focused solely on this compound are not extensively documented, the principles of MEDT are directly applicable to its synthesis and reactions. For instance, in the cyclization of a 2'-hydroxychalcone to form the aurone, MEDT would be used to analyze the flow of electron density from the nucleophilic hydroxyl group to the electrophilic carbon center of the double bond. The global electron density transfer (GEDT) at the transition state would quantify the polar nature of the reaction. Such an analysis provides profound insights into the electronic events that govern the bond formation processes during the reaction.
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the entire reaction pathway from reactants to products, including all intermediates and transition states.
For the conversion of chalcone to flavanone, a reaction closely related to aurone synthesis, DFT calculations have been used to map the reaction's Gibbs free energy profile, which serves as a one-dimensional PES. The PES graph for this reaction clearly shows the relative energies of the reactants, intermediates (I-1 and I-2), transition states (TS-1 and TS-2), and the final product.
| Reaction Step | Species | Relative Gibbs Free Energy (kJ/mol) | Reference |
|---|---|---|---|
| Reactant | Chalcone + H⁺ | 0.00 | |
| Protonation/Cyclization | Transition State 1 (TS-1) | +51.84 | |
| Intermediate 2 (I-2) | -14.85 | ||
| Tautomerization | Transition State 2 (TS-2) | +99.87 | |
| Product (Flavanone) | -87.36 |
This PES mapping confirms that the second transition state (TS-2), corresponding to the tautomerization step, has the highest energy barrier, thus identifying it as the rate-determining step of the reaction. Such detailed energetic maps are invaluable for a fundamental understanding of the reaction dynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented, a broader analysis of aurone derivatives provides a strong foundation for understanding its potential structure-activity landscape.
QSAR analyses on aurone derivatives have been performed to elucidate the key structural features influencing their biological activities, such as antimalarial properties. tandfonline.comtandfonline.comasianpubs.org These studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecules' structures. These descriptors are then correlated with experimental activity data using statistical methods like multilinear regression (MLR) to generate a predictive model. asianpubs.org
One such study on aurone derivatives as antimalarial agents utilized the semi-empirical PM3 method to optimize the molecular structures and calculate relevant descriptors. asianpubs.org The resulting QSAR models identified several influential descriptors that are critical for the observed biological activity. According to statistical criteria, robust QSAR models have been established and validated both internally and externally. tandfonline.com
Key parameters and findings from a representative 3D-QSAR study on aurone analogues are summarized in the table below. nih.govresearchgate.net
| QSAR Method | Statistical Parameter | Value | Significance |
| CoMFA | q² (cross-validated) | 0.5 | Indicates good internal predictive ability. |
| CoMFA | r² (non-cross-validated) | 0.97 | Shows a strong correlation between predicted and observed activity. |
| CoMFA | r²_pred (external validation) | 0.72 | Demonstrates good predictive power for external datasets. |
| CoMSIA | q² (cross-validated) | 0.526 | Suggests good internal predictive ability. |
| CoMSIA | r² (non-cross-validated) | 0.915 | Indicates a strong correlation between predicted and observed activity. |
| CoMSIA | r²_pred (external validation) | 0.765 | Shows strong predictive power for external datasets. |
This table is based on data from a 3D-QSAR study on aurone analogues as antimalarial agents. nih.govresearchgate.net
These models often reveal that steric, electrostatic, and hydrogen bond acceptor fields play a crucial role in the biological activity of these compounds. nih.govresearchgate.net The insights gained from such QSAR studies on the broader class of aurones can be instrumental in designing novel this compound derivatives with potentially enhanced activities.
Molecular Dynamics Simulations to Assess Complex Stability
MD simulations have been utilized to evaluate the dynamic behavior and stability of complexes formed between 2-benzylidenebenzofuran-3(2H)-ones and their protein targets, such as alkaline phosphatase. These simulations offer a dynamic perspective that complements the static picture provided by molecular docking studies. The process typically involves preparing the protein-ligand complex, followed by energy minimization and the simulation itself, often using force fields like OPLS_2005.
The stability of the protein-ligand complex during the simulation is often analyzed by monitoring several key parameters:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the complex is stable.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and indicates their flexibility. Regions of the protein that interact with the ligand may show reduced fluctuations, suggesting a stable binding interaction.
Radius of Gyration (Rg): This parameter provides an indication of the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing major conformational changes and remains compactly folded upon ligand binding.
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes and the extent to which the ligand is buried within the protein's binding pocket.
Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Stable hydrogen bonds are a key indicator of a strong and stable binding interaction.
A study on aurone derivatives as potential human pancreatic lipase inhibitors provides a good example of the application of MD simulations. nih.gov The top-ranked compound from molecular docking was subjected to MD simulations to evaluate the stability of the protein-ligand complex. nih.gov The results showed that the aurone derivative formed a stable complex with the protein, maintained by hydrogen bonds with key amino acid residues in the active site. nih.gov
The following table summarizes typical parameters analyzed in MD simulations to assess the stability of a protein-ligand complex involving an aurone derivative. nih.gov
| Parameter | Observation | Interpretation |
| RMSD | The RMSD of the protein-ligand complex reaches a plateau and remains stable throughout the simulation. | The complex is structurally stable and has reached equilibrium. |
| RMSF | The amino acid residues in the binding pocket exhibit lower fluctuations compared to other regions of the protein. | The ligand is stably bound to the active site, restricting the movement of nearby residues. |
| Radius of Gyration (Rg) | The Rg value of the protein remains relatively constant during the simulation. | The overall compactness and conformation of the protein are maintained upon ligand binding. |
| Hydrogen Bonds | A consistent number of hydrogen bonds are observed between the ligand and key active site residues. | The ligand is anchored in the binding pocket through stable hydrogen bonding interactions. |
These computational and theoretical studies, including QSAR modeling and molecular dynamics simulations, provide a detailed and dynamic understanding of this compound and its derivatives at the molecular level. The insights gained from these in silico approaches are invaluable for guiding the rational design and development of new compounds with desired biological activities.
Advanced Applications in Materials Science Research
Role as Versatile Building Blocks in Organic Synthesis
The aurone (B1235358) framework is a valuable building block in organic synthesis, primarily due to the reactivity of the benzofuranone ring system. nih.gov Synthetic chemists have developed various methods to access this framework, allowing for the creation of a diverse library of derivatives. mdpi.com The most common synthetic routes involve the condensation of benzofuran-3(2H)-one derivatives with substituted benzaldehydes. researchgate.net
Key synthetic strategies include:
Aldol-type Condensation: This method involves the reaction of benzofuran-3(2H)-one derivatives with appropriate benzaldehyde (B42025) derivatives. researchgate.net For instance, the reaction can be facilitated by catalysts such as ethylenediamine (B42938) diacetate (EDDA) in a solvent like acetonitrile (B52724) to produce the desired aurone derivatives in good yields. researchgate.net
Knoevenagel Condensation: This is another widely used method for aurone synthesis. scispace.com
Cyclization of Chalcones: An early approach involved the cyclization of 2'-hydroxychalcone (B22705) precursors, often using heavy metal salts. mdpi.com
The versatility of these synthetic methods allows for the introduction of a wide range of substituents onto both the benzofuranone core and the benzylidene moiety. This modularity is crucial for fine-tuning the electronic and photophysical properties of the resulting molecules for specific applications. For example, novel aurone derivatives such as 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one and 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one have been synthesized and characterized using various spectroscopic techniques. researchgate.net
Table 1: Spectroscopic Data for Synthesized Aurone Derivatives researchgate.net
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (KBr) νmax (cm-1) | MS (ES mass) m/z |
|---|---|---|---|---|
| 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | 8.36 (d, J=8.1 Hz, 1H), 7.54 (s, 1H), 7.40–7.32 (m, 2H), 7.17–7.06 (m, 3H), 6.12 (m, 1H), 5.46 (d, J=17.2 Hz, 1H), 5.32 (d, J=10.49 Hz, 1H), 4.65 (d, J=5.13 Hz, 2H), 4.03 (s, 3H) | 184.7, 157.8, 155.6, 146.9, 145.9, 132.8, 132.2, 131.3, 123.7, 123.2, 121.5, 121.1, 118.5, 117.8, 115.8, 112.0, 107.7, 69.3, 56.3 | 3055, 1697, 1649, 1277, 1239, 950, 906 | 308.9 (M+1) |
| 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | 8.43 (d, J=8.1 Hz, 1H), 7.72 (d, J=7.7 Hz, 1H), 7.51 (s, 1H), 7.34 (dd, J=15.6, 7.2 Hz, 2H), 7.21 (t, J=7.4 Hz, 1H), 7.06 (t, J=7.5 Hz, 1H), 6.99 (d, J=8.3 Hz, 1H), 5.57 (t, J=6.7 Hz, 1H), 4.66 (d, J=6.7 Hz, 2H), 1.85 (s, 3H), 1.80 (s, 3H) | 185.2, 168.4, 158.1, 146.7, 138.6, 136.2, 132.1, 131.2, 123.6, 121.6, 121.1, 120.9, 119.8, 113.6, 112.6, 65.6, 29.6, 25.7, 18.2 | 3032, 1698, 1647, 1297, 1242, 996, 887 | 307 (M+1) |
Development of Novel Functional Materials
The unique photochemical and photophysical properties of aurones make them attractive candidates for the development of novel functional materials. ucj.org.ua Their applications extend to areas such as fluorescent probes and molecular photoswitches, which are crucial components in responsive materials and molecular devices. ucj.org.uaresearchgate.net
Aurone derivatives are being explored as a new class of efficient visible-light photoswitches, particularly for applications in aqueous media. researchgate.net The ability to synthetically modify the aurone structure allows for the tailoring of properties like water solubility and photoswitching performance, which is essential for creating advanced light-responsive materials. researchgate.net The development of such materials is a significant step towards applications in photopharmacology and biomedical technologies. researchgate.net
Photochemical Properties and Their Exploitation
Aurones exhibit distinctive photochemical properties that are central to their use in materials science. ucj.org.ua A key feature is the photoinduced isomerization around the exocyclic double bond, which allows for the reversible switching between two distinct geometric isomers.
The most prominent photochemical behavior of 2-benzylidene-1-benzofuran-3(2H)-one derivatives is their ability to undergo Z-E (or cis-trans) isomerization upon irradiation with light. ucj.org.uatandfonline.comresearchgate.net The naturally occurring and generally more stable form is the Z-isomer. When exposed to light of a specific wavelength, typically in the UV-Visible range, the Z-isomer can be converted to the E-isomer. researchgate.nettandfonline.com This process is reversible, and the E-isomer can revert to the Z-isomer either thermally or by irradiation with a different wavelength of light.
This photoisomerization leads to significant changes in the molecule's absorption spectrum. researchgate.netresearchgate.net For instance, irradiation of the Z-isomer often results in a decrease in absorption at its λmax and the appearance of a new band corresponding to the E-isomer. researchgate.net The efficiency of this process can be influenced by the nature and position of substituents on the aromatic rings. Studies have shown that introducing electron-withdrawing substituents can accelerate the rate of cis-trans isomerization. tandfonline.com The kinetics of this process, including rate constants and half-transformation times, can be determined using UV-visible spectroscopy. ucj.org.uatandfonline.com
Table 2: Photoisomerization Kinetic Data for Aurone-Containing Monomers tandfonline.com
| Monomer Substituent | Rate Constant (k x 10-3, s-1) | Half-Transformation Time (t1/2, s) |
|---|---|---|
| -H | 1.58 | 438 |
| -Br | 1.83 | 378 |
| -NO2 | 2.10 | 330 |
Data reflects the trend that electron-withdrawing substituents accelerate Z-E isomerization.
The molecular structure of aurones is well-suited for applications in nonlinear optics (NLO). The backbone of the aurone molecule possesses excellent planarity, which is a critical factor in molecular engineering for tuning the NLO properties of materials. ucj.org.ua This planarity facilitates extended π-conjugation across the molecule, from the benzofuranone system through the benzylidene bridge to the phenyl ring. This extended electronic system is responsible for large molecular hyperpolarizabilities, a key requirement for NLO activity. By strategically adding electron-donating and electron-accepting groups at different positions of the aurone scaffold, it is possible to create a "push-pull" system, further enhancing the NLO response. This makes aurone derivatives promising candidates for use in optical devices, such as optical switches and frequency converters.
Polymer Synthesis from Aurone-Based Monomers
The integration of photochromic aurone units into polymer chains has opened up new avenues for creating smart, light-responsive materials. This is typically achieved by first synthesizing an aurone-based monomer, which is then subjected to polymerization. tandfonline.comresearchgate.net
A common strategy involves synthesizing hydroxyaurones, which can then be acylated with a polymerizable group, such as methacryloyl chloride, to yield methacrylic monomers. ucj.org.uaresearchgate.net These aurone-containing monomers can then undergo radical thermally initiated homopolymerization to produce polymers with aurone moieties as side chains. tandfonline.comresearchgate.net Studies have demonstrated that these new polymers retain the valuable photochemical properties of the original aurone unit, specifically the ability to undergo photoinduced Z-E-isomerization. ucj.org.uaresearchgate.net
The polymerization kinetics can be influenced by the substituents on the aurone monomer. For example, increasing the electron-donating character of a substituent has been found to accelerate the radical homopolymerization process. tandfonline.com The resulting polymers, which combine the mechanical properties of a polymer backbone with the photoswitchable nature of aurones, are promising for applications in areas like optical data storage, photo-patternable surfaces, and light-controlled release systems.
Future Research Directions and Challenges
Development of Novel and Sustainable Catalytic Systems for Aurone (B1235358) Synthesis
A primary challenge in aurone research is the development of efficient, sustainable, and cost-effective synthetic methodologies. mdpi.com While numerous methods exist, many rely on stoichiometric toxic reagents like mercury salts, or expensive and rare catalysts, highlighting the need for greener alternatives. mdpi.commdpi.com
Future research is directed towards several promising avenues:
Heterogeneous Catalysis: The design of multifunctional heterogeneous catalysts is a key area of development. A notable advancement is the use of Pd-on-Au bimetallic nanoparticles supported on cerium dioxide (CeO₂), which has enabled the first catalytic synthesis of aurones directly from simple chalcones. shokubai.org This system demonstrates high efficiency and reusability, showcasing the potential of designing heterogeneous catalysts for complex organic syntheses. shokubai.org
Green Chemistry Approaches: Significant efforts are being made to develop eco-friendly synthetic routes that minimize waste and avoid hazardous solvents. mdpi.comtandfonline.com One such method involves a one-pot, solvent-free synthesis using activated barium hydroxide (B78521) as a solid base catalyst, which allows for the rapid and high-yield production of aurones by grinding at room temperature. tandfonline.comresearchgate.net Microwave-assisted synthesis, sometimes in combination with deep eutectic solvents, also represents a greener and more rapid alternative to conventional heating methods. ijpab.combenthamscience.com
Novel Catalytic Systems: The exploration of different metal-based catalysts continues to be a priority. While palladium catalysts are widely used for annulation and cyclization reactions, other metals like rhodium, copper, and cesium have also shown utility. nih.gov For instance, cesium carbonate can catalyze the cyclization of ortho-alkynoylphenols to aurones. nih.gov Furthermore, pyrrolidine (B122466) has been established as an effective organocatalyst for the synthesis of related flavonols, with reaction conditions determining the selectivity between flavonol and aurone formation, suggesting pathways for catalytic control. nih.gov
The overarching goal is to expand the synthetic toolbox with streamlined, sustainable, and economically viable procedures that are accessible to the broader scientific community. mdpi.com
Table 1: Comparison of Catalytic Systems for Aurone Synthesis
| Catalyst System | Starting Material(s) | Key Advantages | Reference(s) |
|---|---|---|---|
| Pd-on-Au/CeO₂ | 2'-Hydroxychalcone (B22705) | First heterogeneous catalytic synthesis from simple chalcones; reusable catalyst. | shokubai.org |
| Activated Ba(OH)₂ | 2-Hydroxyphenacylchloride, Aryl aldehyde | Eco-friendly (solvent-free, grinding); one-pot; rapid; high yield. | tandfonline.comresearchgate.net |
| Palladium Complexes | o-Iodophenols, Terminal alkynes | Catalytic annulation; mild conditions. | nih.gov |
| Mercury(II) acetate (B1210297) | 2'-Hydroxychalcone | Oxidative cyclization. | nih.govijpab.com |
| Microwave/Deep Eutectic Solvents | Various | Rapid reaction times; green chemistry approach. | benthamscience.com |
| Pyrrolidine | 2'-Hydroxy acetophenone, Benzaldehyde (B42025) | Organocatalysis; selectivity control between aurones and flavonols. | nih.gov |
Exploration of Uncharted Reaction Pathways and Synthesis of Novel Molecular Frameworks
Beyond improving existing synthetic methods, a significant frontier lies in exploring the untapped reactivity of the aurone scaffold to generate novel molecular architectures with unique properties. nih.govrsc.org This involves moving beyond traditional syntheses to discover and control new chemical transformations.
Key research directions include:
Asymmetric Cycloaddition and Annulation Reactions: Aurones are excellent substrates for various cycloaddition and annulation reactions, providing access to complex spiro[benzofuranone-carbocyclic] and spiro[benzofuranone-heterocyclic] structures. rsc.org Recent work has demonstrated highly enantioselective [3+2] cycloaddition reactions using chiral dinuclear zinc catalysts to produce spiro[benzofuran-pyrrolidine] derivatives. rsc.org Similarly, asymmetric [3+2] annulation with isatin-derived carbonates, catalyzed by a chiral DMAP-type catalyst, efficiently yields diverse spiro-benzofuran frameworks. rsc.org These methods open doors to constructing intricate molecules with specific chirality, which is crucial for biological applications. rsc.org
Scaffold-Hopping and Bioisosteric Replacement: A powerful strategy for generating novel bioactive compounds is "scaffold hopping," where the core aurone structure is replaced with a bioisosteric analogue. mdpi.comnih.gov This has led to the synthesis of azaaurones and diaza analogues like imidazo[1,2-a]pyridin-3-ones, which have shown promising biological activities. mdpi.comnih.gov These explorations into nitrogen and sulfur-containing analogues expand the chemical space and can overcome limitations associated with the original aurone scaffold. mdpi.com
Photochemical Reactions: The unique conjugated system of aurones makes them interesting candidates for photochemical transformations. Aurone derivatives have been introduced as a novel class of efficient visible-light photoswitches for aqueous media. researchgate.net Research has also revealed that instead of the expected Z-E photoisomerization, some derivatives undergo [2+2] photocycloaddition reactions, presenting an uncharted pathway for creating new molecular frameworks. researchgate.net
Domino Reactions: The development of domino or cascade reactions allows for the synthesis of complex polycyclic systems in a single step from simple starting materials. Base-promoted domino cyclization reactions have been used to create diverse dihydrobenzofuran-fused spirocyclopentane scaffolds with high diastereoselectivity. researchgate.net
These explorations are critical for moving beyond known structures and discovering compounds with unprecedented functions and properties. nih.govrsc.org
Integration of Advanced Computational and Experimental Approaches for Rational Compound Design
The traditional trial-and-error approach to drug discovery and materials science is increasingly being replaced by rational design strategies that integrate computational and experimental methods. mdpi.comresearchgate.net This synergy is essential for accelerating the design and optimization of novel aurone derivatives with specific biological or material properties. nih.govresearchgate.net
Future progress in this area will depend on:
Predictive Modeling and In Silico Screening: Computational tools are becoming indispensable for predicting the properties of new compounds before they are synthesized. nih.gov Techniques like molecular docking are used to predict the binding modes of aurone derivatives with biological targets, such as enzymes or proteins, guiding the design of more potent and selective inhibitors. nih.govresearchgate.netnih.govnih.gov For instance, network pharmacology and molecular docking have been used to predict that polymethoxy aurones inhibit prostate cancer cells by targeting the cell cycle, a finding later verified experimentally. nih.gov
Iterative Design-Synthesize-Test Cycles: The most powerful approach involves creating a feedback loop between computational design and experimental validation. mdpi.comresearchgate.net Computational models generate predictions about promising aurone variants, which are then synthesized and tested experimentally. researchgate.net The experimental data are then used to refine the computational models, improving their predictive accuracy for subsequent rounds of design. mdpi.com This iterative process accelerates the optimization of desired properties, such as binding affinity or catalytic activity. researchgate.net
The integration of these advanced computational methods with high-throughput experimental screening will enable a more efficient exploration of the vast chemical space of aurone derivatives, leading to the rational design of compounds for tailored applications. arup.compaul-egan.com
Strategic Functionalization for Tailored Reactivity and Specific Interactions
The properties of the aurone core can be precisely tuned through strategic functionalization of its aromatic rings and exocyclic double bond. This allows for the creation of derivatives with tailored reactivity and the ability to engage in specific interactions with biological targets or other molecules.
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: A deep understanding of how specific functional groups influence biological activity is crucial for rational design. nih.gov Systematic SAR studies, where substituents on the A and B rings of the aurone scaffold are varied, have been instrumental in identifying key structural features required for activities such as anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govresearchgate.net For example, studies have shown that substitutions on the B-ring can significantly impact the antiproliferative activity of aurones against different cancer cell lines. researchgate.net
Functionalization for Specific Biological Targets: Aurone derivatives can be functionalized to enhance their potency and selectivity as inhibitors of specific enzymes. By designing compounds that complement the active site of a target protein, researchers have developed potent aurone-based inhibitors for enzymes like alkaline phosphatase and protein kinase CK2. benthamscience.comnih.gov This involves tailoring the substituents to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket.
Modulating Physicochemical and Photophysical Properties: Strategic functionalization is key to developing aurones for materials science applications. For instance, modifying the aurone scaffold with specific substituents can tune its photoswitching characteristics, such as the absorption wavelength and the thermal stability of its isomers, making them suitable for applications in molecular devices and responsive materials. researchgate.netresearchgate.net
Improving Pharmacokinetic Profiles: Beyond enhancing potency (pharmacodynamics), functionalization is critical for improving the pharmacokinetic properties of aurone-based drug candidates. mdpi.com Introducing specific groups can modulate solubility, metabolic stability, and cell permeability, which are essential for in vivo efficacy. mdpi.com
By strategically modifying the aurone framework, scientists can fine-tune its electronic, steric, and physicochemical properties to achieve a desired function, whether it is potent and selective enzyme inhibition or the creation of advanced photoresponsive materials. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
